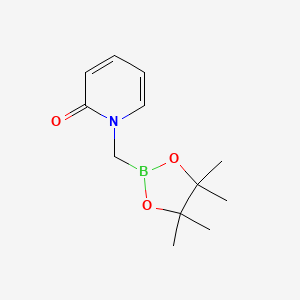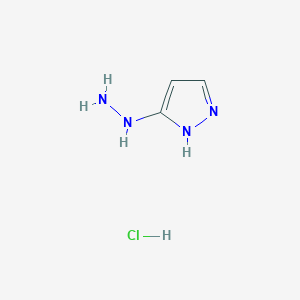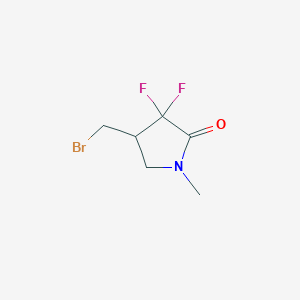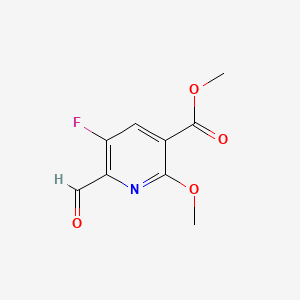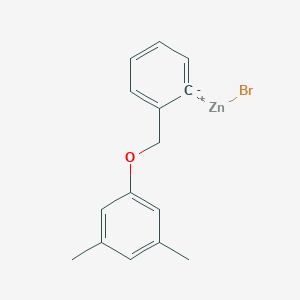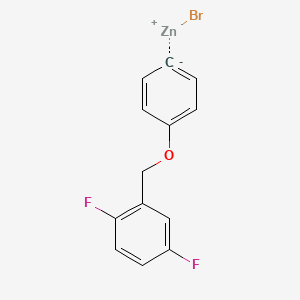
4-(2',5'-DifluorobenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds efficiently.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 4-(2’,5’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a suitable catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting product is a 0.25 M solution in THF .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and consistency. The product is then purified and standardized to a 0.25 M concentration in THF for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide primarily undergoes substitution and addition reactions. It is a nucleophilic reagent that can participate in various cross-coupling reactions, including Negishi coupling .
Common Reagents and Conditions: Common reagents used with this compound include palladium or nickel catalysts, which facilitate the cross-coupling reactions. The reactions are typically carried out under an inert atmosphere at controlled temperatures to ensure optimal yields .
Major Products: The major products formed from reactions involving 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. In chemistry, it is employed in the synthesis of complex organic molecules through cross-coupling reactions. In biology and medicine, it is used to create intermediates for drug development and other bioactive compounds. Industrially, it is valuable in the production of fine chemicals and materials .
Mécanisme D'action
The mechanism by which 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in nucleophilic substitution or addition reactions, forming new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2,5-Difluoro-4-methoxyphenylzinc bromide
- 4-Fluorophenylzinc bromide
- Phenylzinc bromide
Uniqueness: 4-(2’,5’-Difluorobenzyloxy)phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the reaction outcome is required .
Propriétés
Formule moléculaire |
C13H9BrF2OZn |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,4-difluoro-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
PURKIGKHUKRBHX-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=[C-]1)OCC2=C(C=CC(=C2)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





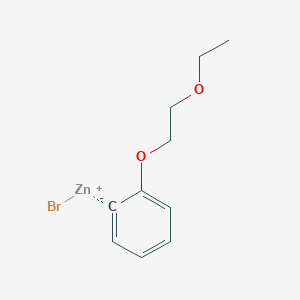
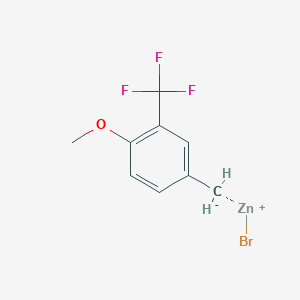
![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)
